molecular formula C18H21N3O4S2 B2956450 N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 893366-04-6

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2956450
CAS No.: 893366-04-6
M. Wt: 407.5
InChI Key: UHQNIZAFYLQUQH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. This molecule features a thieno[3,2-d]pyrimidin-4-one scaffold, a structure of high interest in drug discovery. The thiophene nucleus is a critical heterocycle in medicinal chemistry and is known to be associated with a wide spectrum of therapeutic activities . Specifically, thiophene derivatives have been extensively reported to possess significant antimicrobial properties against various bacterial and fungal strains, making them valuable scaffolds for developing new anti-infective agents . Furthermore, the thieno[3,2-d]pyrimidine core is a privileged structure in the design of kinase inhibitors and other targeted therapies, suggesting this compound's potential utility in cancer and signal transduction research . The molecular structure integrates a 2,5-dimethoxyphenyl group, which is a common pharmacophore in bioactive molecules, potentially influencing the compound's binding affinity and selectivity. Researchers can leverage this compound as a key intermediate or precursor in synthesizing more complex heterocyclic systems, or as a pharmacological tool for probing biological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-4-21-17(23)16-12(7-8-26-16)20-18(21)27-10-15(22)19-13-9-11(24-2)5-6-14(13)25-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQNIZAFYLQUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,2-d]pyrimidin-2-yl core, followed by the introduction of the 2,5-dimethoxyphenyl group and the acetamide moiety. Common reagents and conditions include:

    Starting Materials: 2,5-dimethoxyaniline, ethyl acetoacetate, sulfur, and appropriate halogenating agents.

    Reaction Conditions: Refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or triethylamine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide ()

  • Structural Differences: The pyrimidine ring at position 3 is substituted with a 3,5-difluorophenyl group instead of ethyl.
  • Molecular Formula : C₂₃H₁₈F₂N₃O₃S₂.
  • The unsaturated core may reduce conformational flexibility compared to the hexahydro analog.

N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()

  • Structural Differences: A hexahydrobenzothieno[2,3-d]pyrimidine core replaces the thieno[3,2-d]pyrimidine system. The substituent at position 3 is 4-ethoxyphenyl, and the acetamide group is linked to a 2,5-dimethylphenyl instead of dimethoxyphenyl.
  • Molecular Formula : C₂₉H₃₂N₃O₃S₂.
  • The ethoxy group introduces steric bulk, which may influence receptor interactions.

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Structural Differences: A simpler 1,6-dihydropyrimidin-2-yl core replaces the thieno-pyrimidine system. The substituents include 4-methyl and 2,3-dichlorophenyl groups.
  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S.
  • Physical Data :
    • Melting Point : 230°C.
    • ¹H-NMR : δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (aromatic protons), 6.01 (CH-5), 4.12 (SCH₂), 2.19 (CH₃).
  • The absence of a thiophene ring reduces π-π stacking interactions.

N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()

  • Structural Differences :
    • A 3-(3-methoxyphenyl)methyl group is appended to the pyrimidine ring.
    • The acetamide group is linked to a 2-chloro-4-methylphenyl substituent.
  • Molecular Formula : C₂₃H₂₀ClN₃O₃S₂.
  • Key Implications :
    • The chlorine atom and methyl group on the phenyl ring may enhance steric and electronic effects, influencing target selectivity.
    • The methoxybenzyl substituent introduces additional hydrogen-bonding capacity.

Comparative Analysis Table

Compound Core Structure Position 3 Substituent Acetamide Substituent Molecular Weight Notable Properties
Target Compound Thieno[3,2-d]pyrimidine (hexahydro) 3-Ethyl 2,5-Dimethoxyphenyl Not provided Hypothetical enhanced solubility due to ethyl and dimethoxy groups
Compound Thieno[3,2-d]pyrimidine 3,5-Difluorophenyl 2,5-Dimethoxyphenyl ~516.5 g/mol High electronegativity from fluorine
Compound Hexahydrobenzothieno[2,3-d]pyrimidine 4-Ethoxyphenyl 2,5-Dimethylphenyl ~558.7 g/mol Increased metabolic stability
Compound 1,6-Dihydropyrimidine 4-Methyl 2,3-Dichlorophenyl 344.21 g/mol High lipophilicity from chlorine
Compound Thieno[3,2-d]pyrimidine 3-(3-Methoxyphenyl)methyl 2-Chloro-4-methylphenyl 486.0 g/mol Steric bulk from methoxybenzyl

Research Implications

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in the target compound) may improve solubility but reduce receptor binding compared to electron-withdrawing groups (e.g., chlorine or fluorine).
    • Saturated cores (e.g., hexahydro in ) enhance stability but may reduce planar interactions critical for enzyme inhibition.
  • Unanswered Questions :
    • Melting points, solubility, and bioactivity data for the target compound are unavailable, limiting direct pharmacological comparisons.
    • The role of the ethyl group in the target compound’s reactivity remains speculative without experimental validation.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

  • Molecular Formula : C23H21N3O3S2
  • Molecular Weight : 451.56 g/mol
  • CAS Number : 1040660-64-7

The compound is believed to exert its biological effects through several pathways:

  • Inhibition of Sphingomyelinase : It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in the metabolism of sphingolipids and is implicated in neurodegenerative diseases such as Alzheimer's disease (AD). By inhibiting nSMase2, the compound may reduce the release of exosomes that contribute to neuroinflammation and neuronal damage .
  • Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties that can mitigate oxidative stress in cellular models .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound showed IC50 values in the micromolar range against breast cancer and lung cancer cell lines, indicating potent cytotoxic effects .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Alzheimer's Disease Models : In transgenic mouse models of AD, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These effects correlate with the inhibition of nSMase2 activity and subsequent reduction in neuroinflammation .

Case Studies

  • Study on Neuroprotection : A study involving 5XFAD mice treated with this compound showed a significant decrease in tau phosphorylation and improved memory performance in behavioral tests compared to untreated controls .
  • Cancer Cell Line Efficacy : In vitro experiments demonstrated that the compound inhibited cell proliferation in several cancer lines (e.g., MCF7 for breast cancer) with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Safety Profile

While promising results have been observed regarding efficacy, safety assessments are critical:

  • Toxicological Studies : Initial toxicity evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are warranted to fully elucidate its safety parameters.

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